molecular formula C18H27ClN2O4 B2905491 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride CAS No. 1396791-66-4

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride

Cat. No.: B2905491
CAS No.: 1396791-66-4
M. Wt: 370.87
InChI Key: RMKUUVLCCUUCMR-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a synthetic organic compound that features a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a dimethoxyphenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride typically involves multiple steps:

  • Formation of the Piperazine Core: : The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield protected piperazines .

  • Introduction of the Cyclopropyl-Hydroxyethyl Group: : This step involves the addition of a cyclopropyl-hydroxyethyl group to the piperazine ring. This can be achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon in a cyclopropyl-hydroxyethyl halide.

  • Attachment of the Dimethoxyphenyl Methanone Moiety: : The final step involves the coupling of the piperazine derivative with a dimethoxyphenyl methanone precursor. This can be done using standard amide coupling reactions, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclopropyl-hydroxyethyl moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the dimethoxyphenyl methanone moiety can be reduced to an alcohol.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used under mild conditions.

    Reduction: Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions involving the piperazine nitrogen.

Major Products

    Oxidation: Formation of a ketone from the hydroxyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Various alkylated or arylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds containing piperazine rings are known for their pharmacological activities. This compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.

Medicine

In medicine, derivatives of piperazine are often explored for their potential as drugs. This compound could be studied for its efficacy and safety in preclinical trials, focusing on its pharmacokinetics and pharmacodynamics.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The cyclopropyl-hydroxyethyl group may enhance the compound’s binding affinity or selectivity for certain targets, while the dimethoxyphenyl methanone moiety could contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride
  • (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone hydrochloride
  • (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone

Uniqueness

The presence of the cyclopropyl-hydroxyethyl group in (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride distinguishes it from other similar compounds. This group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. Additionally, the specific substitution pattern on the phenyl ring can affect its interaction with biological targets, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.ClH/c1-23-15-9-14(10-16(11-15)24-2)18(22)20-7-5-19(6-8-20)12-17(21)13-3-4-13;/h9-11,13,17,21H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKUUVLCCUUCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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